Valeramide, N-(2-fluorenyl)-
Description
N-(2-Fluorenyl)acetamide (CAS: 53-96-3), also known as 2-Acetamidofluorene (2-AAF), is a carcinogenic aromatic amide characterized by an acetamide group (-NHCOCH₃) attached to the second carbon of a fluorene backbone. This compound is widely used in toxicological studies to induce hepatocellular carcinoma in rodent models due to its metabolic activation by cytochrome P450 enzymes, forming DNA adducts . Key properties include:
- Molecular formula: C₁₅H₁₃NO
- Molecular weight: 223.27 g/mol
- Melting point: 192–196°C
- Density: 1.23 g/cm³
- Hazard profile: Carcinogenic (R45), toxic if ingested (R22) .
Properties
CAS No. |
60550-79-0 |
|---|---|
Molecular Formula |
C18H19NO |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)pentanamide |
InChI |
InChI=1S/C18H19NO/c1-2-3-8-18(20)19-15-9-10-17-14(12-15)11-13-6-4-5-7-16(13)17/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,19,20) |
InChI Key |
JGKMSTDDFLUTAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Preparation Methods
Representative Laboratory Synthesis Protocol
A typical laboratory synthesis of N-(2-fluorenyl) valeramide involves the following steps:
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Activation of valeric acid derivative (e.g., valeroyl chloride) | Preparation of activated acyl intermediate | 85 |
| 2 | Reaction of activated valeric acid with 2-fluorenylamine in anhydrous solvent (e.g., THF or DCM) with base (e.g., triethylamine) | Formation of amide bond via nucleophilic acyl substitution | 70-80 |
| 3 | Purification by column chromatography or recrystallization | Isolation of pure N-(2-fluorenyl) valeramide | - |
This method is adapted from protocols used for related fluorene amides, where coupling agents and mild bases facilitate amide bond formation under controlled temperature (0-25°C) to avoid side reactions.
Alternative Synthetic Routes
- Fluorenyl Acetamide Derivative Route: Starting from 9-hydroxyfluorene, acetylation with acetic anhydride in the presence of pyridine yields N-(9-hydroxy-9H-fluoren-2-yl)acetamide, which can be further amidated with valeric acid derivatives.
- Epoxide Intermediate Route: Synthesis of N-(oxiran-2-ylmethyl)-9H-fluorene-9-carboxamide followed by nucleophilic ring-opening with valeric amine derivatives under basic conditions (pyridine catalyst) to yield amino alcohol intermediates, which are then converted to the target amide.
- Reductive Amination and Amidation: Using aldehyde intermediates derived from fluorene derivatives, reductive amination with valeric amine followed by amide formation has been reported in related fluorene compound syntheses.
Industrial and Continuous Flow Methods
In industrial settings, continuous flow reactors are employed to improve reaction efficiency, yield, and reproducibility. Automated control of parameters such as temperature (60-70°C), pressure, and reactant concentration optimizes the amidation process. Such methods reduce reaction times and facilitate scale-up.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvents | Anhydrous tetrahydrofuran (THF), dichloromethane (DCM), isopropanol (i-PrOH) | Dry solvents preferred to avoid hydrolysis |
| Temperature | 0 to 70°C | Lower temperatures favor selectivity; higher temperatures accelerate reaction |
| Catalysts | 4-Dimethylaminopyridine (DMAP), pyridine, triethylamine | Catalysts enhance acylation and amidation efficiency |
| Coupling Agents | EDC, hydroxybenzotriazole (HOBt) | Used to activate carboxylic acid derivatives |
| Reaction Time | 2 to 16 hours | Depends on substrate and conditions |
Purification Techniques
- Column Chromatography: Silica gel with solvent systems such as ethyl acetate/hexane mixtures or dichloromethane/methanol/ammonia aqueous mixtures.
- Recrystallization: Ethanol or diethyl ether used to recrystallize the product, improving purity.
- HPLC Analysis: Reverse-phase C18 columns with methanol/water mobile phases to confirm purity (>95%) post-synthesis.
Analytical Characterization
The identity and purity of N-(2-fluorenyl) valeramide are confirmed by:
| Technique | Parameters | Purpose |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | ^1H NMR (500 MHz), ^13C NMR | Structural elucidation, confirmation of amide bond and fluorenyl group |
| Mass Spectrometry (MS) | High-resolution MS (ESI+) | Molecular weight confirmation |
| Infrared Spectroscopy (FT-IR) | Amide I and II bands (~1650 and 1550 cm^-1) | Functional group identification |
| Elemental Analysis (EA) | %C, %H, %N | Purity and composition verification |
| Melting Point Determination | 180-182°C (typical) | Purity assessment |
| X-ray Crystallography | Single crystal analysis | Definitive structural confirmation (if crystals obtained) |
Research Findings and Comparative Data
Studies on fluorene-based amides, including N-(2-fluorenyl) valeramide analogs, indicate:
- The amide bond formation is efficiently achieved using carbodiimide coupling agents with DMAP catalyst.
- Epoxide intermediates derived from fluorene carboxamides provide versatile routes to functionalized derivatives.
- Continuous flow synthesis enhances yield and scalability.
- Analytical techniques consistently confirm high purity and structural integrity of synthesized compounds.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Direct Amidation | Valeroyl chloride + 2-fluorenylamine, triethylamine | 0-25°C, 2-4 h, anhydrous THF/DCM | 70-80% | Straightforward, common lab method |
| Carbodiimide Coupling | Valeric acid + 2-fluorenylamine, EDC, DMAP | RT, 12-16 h, DCM | 65-85% | Mild, high selectivity |
| Epoxide Ring Opening | Fluorenyl epoxide + valeric amine, pyridine | RT to reflux, i-PrOH | 5-26% (varies) | Multi-step, useful for functionalized derivatives |
| Acetylation + Amidation | 9-hydroxyfluorene acetylation + amidation | 60-70°C, pyridine/Ac2O | 65-85% | Alternative route via acetylated intermediate |
Chemical Reactions Analysis
Types of Reactions
Valeramide, N-(2-fluorenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the fluorenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Halogenated or nitrated fluorenyl compounds.
Scientific Research Applications
Valeramide, N-(2-fluorenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Valeramide, N-(2-fluorenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, including hydroxylation and deacetylation, leading to the formation of reactive intermediates that can bind to proteins and DNA. These interactions can result in various biological effects, including enzyme inhibition and modulation of gene expression.
Comparison with Similar Compounds
Positional Isomers: N-(2-Fluorenyl)acetamide vs. N-(9-Fluorenyl)acetamide
Positional isomerism significantly impacts physicochemical and biological properties:
Key Insight : The C2 substitution in 2-AAF facilitates metabolic activation and DNA binding, whereas C9 substitution (e.g., in 9-FMA telomers) promotes lactonization and bromination, reducing biological activity .
Chain Length and Branching: Acetamide vs. Valeramide Derivatives
Linear vs. branched amides exhibit distinct enzymatic and permeability behaviors:
Key Insight: Linear chains (e.g., valeramide) enhance enzymatic turnover (kcat) and membrane permeability compared to branched analogs. However, 2-AAF’s aromatic backbone prioritizes DNA interaction over solubility .
Hydrogen Bonding and Solid-State Behavior
Hydrogen bonding (HB) patterns differ between primary amides and aromatic derivatives:
Key Insight: Valeramide’s flexible aliphatic chain allows dynamic HB interactions, whereas 2-AAF’s rigid fluorenyl group limits HB, favoring hydrophobic interactions in carcinogenesis .
Biological Activity
Valeramide, N-(2-fluorenyl)- is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
Valeramide, N-(2-fluorenyl)- features a fluorenyl group attached to a valeramide moiety. The fluorenyl structure is known for enhancing the stability and biological activity of compounds in medicinal chemistry. Its molecular formula contributes to its unique reactivity and interaction with biological macromolecules.
The biological activity of Valeramide, N-(2-fluorenyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : Valeramide can potentially inhibit enzymes by binding to their active sites or allosteric sites, altering their conformation and preventing substrate binding.
- Genotoxicity : Similar compounds have shown genotoxic properties, raising concerns about their carcinogenic potential. Valeramide may form adducts with DNA, leading to mutations and influencing cellular processes.
Biological Activity Overview
Research indicates that Valeramide, N-(2-fluorenyl)- exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against gram-positive bacteria and mycobacteria.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing potential as an anticancer agent.
- Carcinogenic Potential : Evidence suggests that Valeramide may act as a genotoxic carcinogen, necessitating further investigation into its long-term effects.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial properties of various substituted amides found that derivatives similar to Valeramide demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis. The effectiveness of these compounds was comparable to clinically used antibiotics such as ampicillin and rifampicin . -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic profiles of Valeramide analogs on cancer cell lines. The results indicated that certain derivatives exhibited submicromolar activity against cancer cells while maintaining low toxicity towards primary mammalian cells. -
Genotoxic Studies :
Research on related compounds has highlighted the genotoxic potential of fluorenyl derivatives. For instance, N-(9-Oxo-2-fluorenyl)acetamide was shown to metabolize into active intermediates that bind to DNA, suggesting a similar risk profile for Valeramide .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(9-Oxo-2-fluorenyl)acetamide | Fluorenyl group with oxo substitution | Genotoxic; potential carcinogen |
| Acetamide, N-(7-chloro-2-fluorenyl) | Chlorine substitution on fluorenyl | Linked to carcinogenic effects in animal models |
| Acetamide, 2-chloro-N-(2-fluorenyl) | Chloro group on acetamide | Investigated for enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-fluorenyl)valeramide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of fluorenyl-substituted amides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and fluorenylamines. For valeramide derivatives, a common approach is to react valeric acid chloride with 2-aminofluorene under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane. Catalytic bases such as triethylamine are used to neutralize HCl byproducts. Optimization of reaction temperature (e.g., 0–25°C) and stoichiometric ratios (1:1.2 amine:acid chloride) can improve yields . Characterization via NMR and HPLC is critical to confirm purity and structure .
Q. How can researchers validate the structural identity of N-(2-fluorenyl)valeramide using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for diagnostic signals: fluorenyl aromatic protons (δ 7.2–7.8 ppm), amide NH (δ ~8.0 ppm, broad), and valeramide alkyl chain protons (δ 0.9–2.3 ppm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS (HRMS) to match the theoretical molecular weight (CHNO).
- IR Spectroscopy : Identify amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) bands .
Q. What are the known biological activities of fluorenyl-substituted amides, and how can these guide research on N-(2-fluorenyl)valeramide?
- Methodological Answer : Fluorenylamides are studied for enzyme inhibition (e.g., coagulation factor Xa ) and anticancer properties (e.g., DNA adduct formation ). For N-(2-fluorenyl)valeramide, researchers should design assays targeting related pathways:
- Enzymatic Assays : Use fluorogenic substrates to test inhibition of serine proteases.
- Cellular Toxicity : Evaluate cytotoxicity in cancer cell lines (e.g., IC determination via MTT assay) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for fluorenylamide derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Strategies include:
- Reproducibility Checks : Replicate studies using identical protocols (e.g., enzyme concentration, buffer systems).
- Meta-Analysis : Compare data across studies while controlling for variables like solvent (DMSO vs. aqueous) or cell line origin .
- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism .
Q. What computational methods are effective in predicting the binding affinity of N-(2-fluorenyl)valeramide to therapeutic targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzyme active sites (e.g., coagulation factor Xa ). Prioritize docking poses with hydrogen bonds to key residues (e.g., Ser195 in trypsin-like proteases).
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability (e.g., RMSD <2 Å). Validate with free-energy calculations (MM/PBSA) .
Q. How can the metabolic stability of N-(2-fluorenyl)valeramide be evaluated in preclinical studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life () and intrinsic clearance.
- CYP Inhibition Screening : Test for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorescent probes .
Data Analysis & Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response relationships in valeramide bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC/IC with 95% confidence intervals.
- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise differences) .
Q. How should researchers design experiments to assess the environmental impact of fluorenylamide derivatives?
- Methodological Answer :
- Ecotoxicology Assays : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.
- Degradation Studies : Monitor hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light) .
Safety & Handling
Q. What are the critical safety protocols for handling N-(2-fluorenyl)valeramide in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
